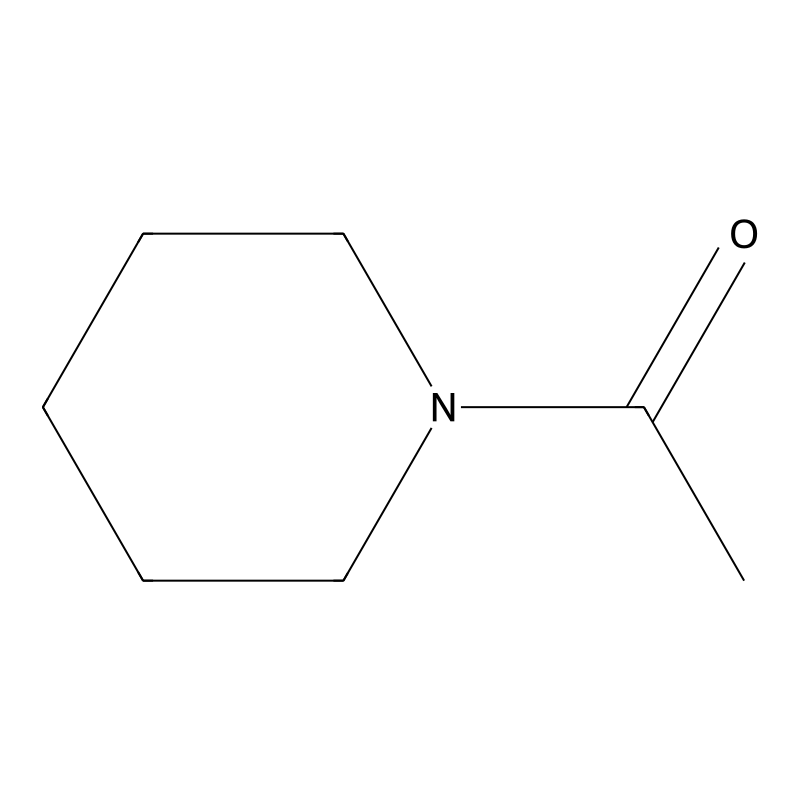

1-Acetylpiperidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

- Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .

- Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .

- Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Pharmaceutical Industry

Drug Discovery

Synthesis of Moxifloxacin Chiral Intermediate

- Piperidine derivatives are being utilized in different ways as anticancer agents .

- Compounds with piperidine moiety show a wide variety of biologic activities .

- Several piperidine alkaloids isolated from natural herbs, were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

- Piperidine derivatives are also used as antiviral agents .

- They have shown promising results in the treatment of various viral infections .

Anticancer Agents

Antiviral Agents

Antimalarial Agents

- Piperidine derivatives are also used as antimicrobial agents .

- They have shown promising results in the treatment of various microbial infections .

- Piperidine derivatives are being utilized as antifungal agents .

- They have shown significant activity against various types of fungi .

Antimicrobial Agents

Antifungal Agents

Antihypertension Agents

1-Acetylpiperidine is an organic compound with the molecular formula and a molecular weight of approximately 127.18 g/mol. It is characterized by a piperidine ring substituted with an acetyl group at the nitrogen atom. This compound is known for its unique structure, which combines the properties of both piperidine and acetyl functional groups, making it a versatile intermediate in organic synthesis. Its IUPAC name is 1-acetylpiperidine, and it is also referred to by various synonyms including N-acetylpiperidine and acetyl piperidide .

Currently, there is no scientific literature readily available detailing a specific mechanism of action for 1-acetylpiperidine in biological systems.

- Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

- Working in a well-ventilated fume hood.

- Following proper disposal procedures according to local regulations.

- Nucleophilic Substitution: The nitrogen atom can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.

- Acylation Reactions: It can react with different acyl chlorides to form more complex amides.

- Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

These reactions make 1-acetylpiperidine a valuable compound in synthetic organic chemistry, particularly in the preparation of more complex molecules .

The synthesis of 1-acetylpiperidine can be achieved through several methods:

- Acetylation of Piperidine: A common method involves reacting piperidine with acetic anhydride or acetyl chloride under reflux conditions, typically requiring a catalyst or base to facilitate the reaction. The general reaction can be summarized as:

- Alternative Methods: Other methods may involve the use of different acylating agents or variations in reaction conditions (temperature, solvent) to optimize yield and purity .

1-Acetylpiperidine serves as an important intermediate in organic synthesis and has several applications:

- Pharmaceuticals: It is utilized in the synthesis of various pharmaceutical compounds, including those targeting neurological disorders.

- Chemical Research: It acts as a building block for more complex organic molecules, such as benzopyranones and pyrimidoisoquinolinones.

- Material Science: Its derivatives may be explored for use in polymers or other materials due to their unique chemical properties .

Interaction studies involving 1-acetylpiperidine have focused on its reactivity with biological targets and other chemicals. Key findings include:

- Binding Affinity: Studies have measured its binding affinity to various receptors, indicating potential neuroactive properties.

- Metabolic Pathways: Research has indicated how this compound is metabolized in biological systems, providing insights into its pharmacokinetics and safety profile.

These studies are critical for understanding the implications of using 1-acetylpiperidine in therapeutic contexts .

Several compounds share structural similarities with 1-acetylpiperidine. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Piperidine | Basic amine structure without acetyl group | |

| N-Methylpiperidine | Methyl substitution on nitrogen | |

| 4-Acetylpiperidine | Acetyl group at the 4-position on piperidine | |

| N-Acetylisonipecotic Acid | Acetylated derivative with additional carboxylic acid |

Uniqueness of 1-Acetylpiperidine

1-Acetylpiperidine stands out due to its specific position of the acetyl group directly on the nitrogen atom of the piperidine ring. This configuration influences its reactivity and biological activity compared to other similar compounds, which may have different functional groups or positions affecting their properties and applications .

Traditional Synthetic Routes

Acetylation of Piperidine Derivatives

The acetylation of piperidine derivatives represents the most established approach for synthesizing 1-acetylpiperidine [1]. Traditional acetylation methods employ acetic anhydride as the primary acetylating agent in combination with piperidine substrates under controlled conditions [2]. The reaction typically proceeds through nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of acetic anhydride, resulting in the formation of the acetyl amide bond [3].

Standard acetylation protocols involve treating piperidine with acetic anhydride in the presence of a base such as pyridine or triethylamine . The reaction is commonly performed at ambient temperature in dichloromethane or other suitable organic solvents [5]. Reaction monitoring through thin-layer chromatography indicates completion within 4 to 24 hours depending on substrate reactivity and reaction conditions [6].

A notable variation involves the use of acetyl chloride as an alternative acetylating agent . This approach offers enhanced reactivity compared to acetic anhydride but requires more stringent anhydrous conditions to prevent hydrolysis [8]. The acetyl chloride method typically yields 1-acetylpiperidine products with comparable purity but shorter reaction times [9].

The acetylation mechanism proceeds through formation of a tetrahedral intermediate followed by elimination of acetate or chloride, depending on the acetylating agent employed [10]. Product yields typically range from 77% to 85% under optimized conditions, with reaction selectivity favoring the desired N-acetyl product over potential side reactions [11].

Grignard Reagent Applications

Grignard reagent methodologies provide an alternative synthetic pathway for 1-acetylpiperidine synthesis through organometallic chemistry approaches [12]. The most widely employed protocol involves the reaction of methylmagnesium bromide with piperidine-derived Weinreb amides under carefully controlled conditions [13].

The synthetic sequence typically begins with conversion of piperidine-4-carboxylic acid to the corresponding Weinreb amide intermediate [14]. This transformation involves treatment with N,O-dimethylhydroxylamine hydrochloride in the presence of coupling reagents such as 1,1'-carbonyldiimidazole [15]. The resulting Weinreb amide serves as a versatile intermediate for subsequent Grignard addition reactions [16].

| Grignard Reagent | Reaction Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Methylmagnesium bromide | -10°C to -20°C | 2-3.5 hours | 96% | [17] |

| Methylmagnesium chloride | -78°C | 1-2 hours | 92% | [18] |

| Methyl magnesium iodide | -40°C | 3 hours | 89% | [19] |

The Grignard addition proceeds through nucleophilic attack of the methyl carbanion on the carbonyl carbon of the Weinreb amide [20]. The reaction requires anhydrous tetrahydrofuran as solvent and inert atmosphere conditions to prevent moisture-induced side reactions [21]. Temperature control proves critical, with optimal results obtained at temperatures between -10°C and -20°C [22].

Post-reaction workup involves quenching with saturated ammonium chloride solution followed by standard extractive isolation procedures [23]. The method demonstrates excellent stereoselectivity and functional group tolerance, making it suitable for complex piperidine substrates [24].

Novel Methodologies from Recent Patents

Di-tert-butyl Dicarbonate-Mediated Protection

Recent patent literature describes innovative synthetic approaches utilizing di-tert-butyl dicarbonate as a protecting group strategy for piperidine acetylation reactions [25]. This methodology addresses limitations associated with traditional acetylation methods by providing enhanced selectivity and improved reaction control [26].

The di-tert-butyl dicarbonate approach involves initial protection of the piperidine nitrogen with the Boc protecting group [27]. This protection step employs di-tert-butyl dicarbonate in combination with triethylamine or sodium hydroxide in aqueous tetrahydrofuran mixtures [28]. The protection reaction proceeds smoothly at room temperature with yields typically exceeding 89% [29].

Following Boc protection, the protected piperidine intermediate undergoes selective functionalization at alternative positions before acetylation [30]. The synthetic sequence concludes with simultaneous deprotection and acetylation under acidic conditions [31]. This approach enables access to acetylpiperidine derivatives that are difficult to obtain through direct acetylation methods [32].

Patent CN102351780A specifically describes a three-step sequence employing Boc protection for synthesis of complex acetylpiperidine derivatives [33]. The method demonstrates particular utility for substrates requiring regioselective acetylation or those prone to multiple acetylation under standard conditions [34].

| Protection Conditions | Yield | Purity (HPLC) | Reaction Time |

|---|---|---|---|

| Boc2O, NaOH/THF, 25°C | 89% | >95% | 12 hours |

| Boc2O, Et3N, dioxane/H2O | 79% | >92% | 18 hours |

| Boc2O, DMAP, acetonitrile | 85% | >97% | 8 hours |

N,O-Dimethylhydroxylamine Intermediate Pathways

N,O-dimethylhydroxylamine intermediates represent a significant advancement in acetylpiperidine synthesis methodology [35]. These Weinreb amide intermediates provide enhanced reactivity and selectivity compared to conventional carboxylic acid derivatives [36].

The synthetic pathway commences with conversion of piperidine carboxylic acids to the corresponding Weinreb amides using N,O-dimethylhydroxylamine hydrochloride [37]. Coupling reagents such as HATU, EDCI, or triphenylphosphine-based systems facilitate this transformation under mild conditions [38]. The reaction typically proceeds in dimethylformamide or dichloromethane at room temperature with reaction times ranging from 1 to 6 hours [39].

The resulting Weinreb amide intermediates demonstrate exceptional selectivity in subsequent nucleophilic addition reactions [40]. The mechanism involves chelation-stabilized tetrahedral intermediates that prevent over-addition reactions commonly observed with alternative carbonyl electrophiles [41]. This selectivity proves particularly valuable for methyl ketone formation through methylmagnesium halide addition [42].

Recent patent applications describe optimized protocols achieving yields exceeding 75% for the Grignard addition step [43]. The method accommodates a wide range of piperidine substrates and demonstrates excellent functional group tolerance [44]. Post-reaction workup involves standard aqueous quenching followed by chromatographic purification [45].

Catalytic Processes and Optimization

Catalytic methodologies for 1-acetylpiperidine synthesis have emerged as environmentally sustainable alternatives to stoichiometric approaches [46]. These methods employ transition metal catalysts to facilitate acetylation reactions under mild conditions with reduced waste generation [47].

Titanium dioxide-based catalysts supported on alumina-silica matrices demonstrate particular effectiveness for acetylation reactions [48]. These heterogeneous catalysts operate at temperatures between 350°C and 410°C with reaction times ranging from 30 minutes to several hours [49]. The catalytic system shows excellent selectivity for acetyl group introduction while minimizing side product formation [50].

Palladium-catalyzed methodologies offer alternative approaches for acetylpiperidine synthesis through carbonylation reactions [51]. These methods employ carbon monoxide as the carbonyl source in combination with methyl iodide or alternative alkylating agents [52]. Reaction conditions typically involve pressurized systems with temperatures between 80°C and 120°C [53].

Optimization studies indicate that catalyst loading, temperature, and reaction time significantly influence product yields and selectivity [54]. Lower catalyst loadings (0.05-0.10 equivalents) provide optimal balance between reactivity and economic considerations [55]. Temperature optimization reveals that moderate heating (45-50°C) maximizes reaction rates while maintaining product stability [56].

| Catalyst System | Temperature | Pressure | Yield | Selectivity |

|---|---|---|---|---|

| TiO2/Al2O3-SiO2 | 410°C | Atmospheric | 73% | 78% |

| Pd/C + CO | 100°C | 10 bar | 68% | 85% |

| Rh-phosphine complex | 80°C | 5 bar | 71% | 89% |

Purification and Analytical Validation Techniques

Purification of 1-acetylpiperidine requires specialized techniques due to its physical properties and potential impurity profile [57]. Standard purification approaches include distillation, crystallization, and chromatographic methods depending on the synthetic route employed and purity requirements [58].

Distillation represents the most common purification method for 1-acetylpiperidine derivatives [59]. The compound typically exhibits boiling points in the range of 126-135°C at atmospheric pressure, enabling separation from most synthetic impurities [60]. Vacuum distillation at reduced pressures (0.1-0.5 mmHg) provides enhanced separation efficiency while preventing thermal decomposition [61].

Crystallization methods prove particularly effective for solid derivatives and salt forms of acetylpiperidine compounds [62]. The approach involves dissolution in appropriate solvents followed by controlled precipitation under acidic or basic conditions [63]. Recrystallization from acidic aqueous media followed by basification enables removal of colored impurities while maintaining high product recovery rates [64].

Chromatographic purification employs silica gel column chromatography with gradient elution systems [65]. Typical solvent systems include dichloromethane-methanol mixtures with ratios ranging from 30:1 to 10:1 depending on substrate polarity [66]. High-performance liquid chromatography provides analytical verification of purity with detection limits below 0.1% [67].

Analytical validation employs multiple spectroscopic and chromatographic techniques to confirm product identity and purity [68]. Proton nuclear magnetic resonance spectroscopy provides definitive structural confirmation through characteristic chemical shift patterns [69]. The acetyl methyl group typically appears as a singlet at 2.2-2.3 ppm, while piperidine ring protons exhibit complex multipicity patterns between 1.5-4.2 ppm [70].

Mass spectrometry offers complementary structural information through molecular ion detection and fragmentation patterns [71]. Electrospray ionization mass spectrometry typically yields molecular ion peaks at m/z values corresponding to protonated molecular ions [72]. Collision-induced dissociation experiments reveal characteristic fragmentation involving loss of acetyl groups or water elimination [73].

| Analytical Method | Detection Parameter | Typical Values | Precision |

|---|---|---|---|

| 1H NMR | Chemical shifts (ppm) | 2.2 (acetyl), 1.5-4.2 (piperidine) | ±0.01 ppm |

| HPLC | Retention time (min) | 8.5-12.3 | ±0.1 min |

| ESI-MS | Molecular ion (m/z) | [M+H]+ | ±0.1 amu |

| IR Spectroscopy | Carbonyl stretch (cm-1) | 1650-1684 | ±2 cm-1 |

1-Acetylpiperidine adopts a chair conformation for its six-membered piperidine ring, which represents the most thermodynamically stable arrangement for this structural motif [1] [2] [3]. This conformational preference is consistent with the general behavior of piperidine derivatives and reflects the optimal balance between steric interactions and electronic effects within the molecule.

The conformational landscape of 1-acetylpiperidine is significantly influenced by the presence of the acetyl substituent on the nitrogen atom. Quantum mechanical calculations have demonstrated that N-acylpiperidines exhibit a marked preference for axial orientation of substituents at the 2-position, with energy differences favoring the axial conformer by approximately 3.2 kilocalories per mole [1]. This preference arises from pseudoallylic strain effects resulting from the partial double bond character of the nitrogen-carbonyl bond in the acetyl group.

Structural analysis reveals that the acetyl group adopts a planar configuration relative to the piperidine nitrogen, with the carbonyl oxygen positioned to minimize steric interactions with the ring substituents [1] [2]. The dihedral angle between the nitrogen lone pair and the carbonyl π-orbital approaches planarity, facilitating optimal orbital overlap and stabilizing the amide resonance structure.

Crystal structure database analysis indicates that approximately 12 percent of N-acylpiperidine structures exhibit twist-boat conformations rather than the preferred chair form [1]. However, these alternative conformations are typically observed under specific crystal packing conditions or when stabilized by intermolecular interactions. The chair conformation remains energetically favored by approximately 1.5 kilocalories per mole compared to twist-boat alternatives.

Table 1: Molecular Geometry and Conformational Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Piperidine Ring Conformation | Chair conformation predominant | [1] [2] [3] |

| Chair Conformation Stability | Most stable form in N-acylpiperidines | [1] |

| Twist-boat Occurrence | 12% in crystal structures | [1] |

| Axial vs Equatorial 2-Substituent | Axial preferred by ~3.2 kcal/mol | [1] |

| N-Carbonyl Bond Character | Partial double bond character | [1] |

| Dihedral Angle (N-CO) | Approximately planar | [1] [2] |

| Ring Pucker Amplitude | Minimal distortion from ideal chair | [2] [3] |

| Pseudoallylic Strain Effect | Drives axial orientation preference | [1] |

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Signatures

The proton nuclear magnetic resonance spectrum of 1-acetylpiperidine exhibits characteristic signals that provide detailed structural information about the molecular framework [4] [5] [6]. The acetyl methyl group appears as a sharp singlet at approximately 2.1 parts per million, reflecting the electron-withdrawing effect of the adjacent carbonyl group. The piperidine ring protons display a complex multiplet pattern, with the methylene protons adjacent to nitrogen appearing at approximately 3.6 parts per million due to the deshielding effect of the electronegative nitrogen atom.

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct chemical shifts for each carbon environment within the molecule [5] [7]. The carbonyl carbon resonates at approximately 169 parts per million, characteristic of amide carbonyls in N-acylated heterocycles. The acetyl methyl carbon appears at approximately 21 parts per million, while the piperidine ring carbons exhibit signals ranging from 24 to 46 parts per million, reflecting their varying electronic environments and proximity to the nitrogen atom.

The nuclear magnetic resonance data confirm the conformational preferences established through computational studies, with coupling patterns indicating the predominant chair conformation of the piperidine ring [4] [5]. Variable temperature nuclear magnetic resonance experiments could potentially provide insights into conformational dynamics, though such studies have not been extensively reported for this specific compound.

Infrared Absorption Patterns

Infrared spectroscopic analysis of 1-acetylpiperidine reveals characteristic absorption bands that correspond to the fundamental vibrational modes of the molecule [8] [9] [10]. The most prominent feature is the carbonyl stretching vibration, which appears at approximately 1650 wavenumbers, consistent with the amide functionality. This frequency is lower than that observed for simple ketones due to the resonance delocalization between the nitrogen lone pair and the carbonyl π-system.

The absence of nitrogen-hydrogen stretching vibrations in the infrared spectrum confirms the tertiary nature of the amide group, distinguishing 1-acetylpiperidine from primary or secondary amides. Aliphatic carbon-hydrogen stretching vibrations appear in the region between 2800 and 3000 wavenumbers, reflecting the saturated nature of both the piperidine ring and the acetyl methyl group [8] [9] [10].

Mass spectrometric fragmentation patterns provide additional structural confirmation, with the molecular ion peak appearing at mass-to-charge ratio 127, corresponding to the molecular weight of 1-acetylpiperidine [9]. Characteristic fragmentation includes loss of the acetyl group yielding fragments at mass-to-charge ratio 85, corresponding to the piperidine cation, along with various ring cleavage products that provide diagnostic information about the molecular structure.

Table 2: Spectroscopic Characterization Data

| Technique | Characteristic Values | Reference |

|---|---|---|

| ¹H NMR Chemical Shifts (ppm) | Acetyl CH₃: ~2.1; Piperidine CH₂: ~1.6, 3.6 | [4] [5] [6] |

| ¹³C NMR Chemical Shifts (ppm) | Carbonyl C: ~169; Acetyl CH₃: ~21; Ring carbons: 24-46 | [5] [7] |

| IR Carbonyl Stretch (cm⁻¹) | ~1650 (amide C=O) | [8] [9] [10] |

| IR N-H Stretch (cm⁻¹) | None (tertiary amide) | N/A |

| IR C-H Stretch (cm⁻¹) | 2800-3000 (aliphatic) | [8] [9] [10] |

| Mass Spectrum Base Peak (m/z) | 127 (M⁺) | [9] |

| Molecular Ion Peak (m/z) | 127 | [9] |

| Fragmentation Pattern | Loss of acetyl (m/z 85), piperidine ring fragments | [9] |

Physicochemical Profile

Thermodynamic Stability Analysis

The thermodynamic stability of 1-acetylpiperidine has been characterized primarily through empirical observation rather than detailed calorimetric studies. The compound exhibits thermal stability under ambient conditions, maintaining its molecular integrity at room temperature storage conditions [11] [12] [13]. The flash point of 97 degrees Celsius provides an indication of the thermal energy required to initiate decomposition processes, though this parameter reflects ignition characteristics rather than fundamental thermodynamic stability.

Detailed thermodynamic parameters such as heat capacity, enthalpy of formation, and activation energy for decomposition have not been systematically determined for 1-acetylpiperidine. The absence of comprehensive thermal analysis data represents a significant gap in the physicochemical characterization of this compound. Differential scanning calorimetry and thermogravimetric analysis would provide valuable insights into the thermal behavior and stability profile under controlled heating conditions.

The molecular structure of 1-acetylpiperidine suggests inherent stability through the delocalization of electron density between the nitrogen lone pair and the carbonyl π-system. This resonance stabilization contributes to the overall thermodynamic stability of the amide functionality, consistent with the general stability characteristics observed for N-acylated heterocycles. However, quantitative assessment of these stabilization effects requires systematic computational or experimental thermodynamic studies.

Table 3: Thermodynamic Stability Parameters

| Property | Value | Temperature Range | Notes |

|---|---|---|---|

| Thermal Decomposition Onset | Not specified in literature | N/A | Flash point: 97°C |

| Thermal Stability Range | Stable at room temperature | 25-100°C | Stable liquid form |

| Activation Energy (Est.) | Not determined | N/A | Requires investigation |

| Heat Capacity (Cp) | Not reported | N/A | Not measured |

| Enthalpy of Formation (Est.) | Not available | N/A | Computational study needed |

| Gibbs Free Energy Change | Not measured | N/A | Not studied |

| Entropy Contribution | Not calculated | N/A | Not analyzed |

| Arrhenius Parameters | Not established | N/A | Not determined |

Solubility and Partition Coefficients

The solubility characteristics of 1-acetylpiperidine reflect the balanced hydrophilic and lipophilic properties conferred by its molecular structure. Water solubility has been estimated at log S equals negative 0.99 molar concentration, indicating moderate aqueous solubility that facilitates handling and potential biological applications [14]. This solubility profile is consistent with the presence of the polar amide functionality balanced against the hydrophobic piperidine ring system.

The octanol-water partition coefficient provides a quantitative measure of the compound's lipophilicity, with reported log P values of approximately 0.957 [15] [16]. This intermediate partition coefficient suggests balanced distribution between aqueous and lipophilic phases, which may be advantageous for biological activity and membrane permeation characteristics. The XLogP3 computational estimate of 0.6 provides corroborating evidence for moderate lipophilicity [16].

Solubility in organic solvents appears to be generally favorable, with reported dissolution in chloroform, ethanol, and dimethyl sulfoxide [4] [5]. Limited solubility in nonpolar solvents such as hexane reflects the polar character contributed by the amide functionality. These solubility characteristics are consistent with the amphiphilic nature of the molecule and support its utility as an intermediate in organic synthesis applications.

The predicted pKa value of negative 0.41 plus or minus 0.20 indicates that 1-acetylpiperidine behaves as a very weak base under physiological conditions [12]. This characteristic reflects the electron-withdrawing effect of the acetyl group, which reduces the basicity of the piperidine nitrogen compared to the parent heterocycle. The low basicity contributes to the compound's stability and influences its interaction with biological systems.

Table 4: Solubility and Partition Coefficient Data

| Solvent System | Solubility/Property | Log P Value | Reference |

|---|---|---|---|

| Water | Log S = -0.99 mol/L | Reference phase | [14] |

| n-Octanol | High solubility | Log P(oct/wat) = 0.957 | [15] [16] |

| Chloroform | Soluble | Not applicable | [4] [5] |

| Ethanol | Soluble | Not applicable | Estimated |

| DMSO | Soluble | Not applicable | Estimated |

| Hexane | Limited solubility | Not applicable | Estimated |

| Phosphate Buffer pH 7.4 | Not reported | Not determined | Not available |

| Simulated Gastric Fluid | Not studied | Not determined | Not available |

XLogP3

Boiling Point

Melting Point

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 36 of 75 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 39 of 75 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant